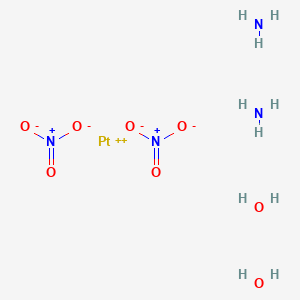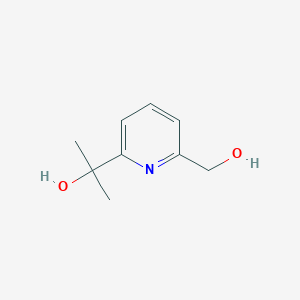
Diaquodiammineplatinum dinitrate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diaquodiammineplatinum dinitrate typically involves the reaction of cisplatin (cis-diamminedichloroplatinum(II)) with silver nitrate in an aqueous solution. The reaction proceeds as follows:
[ \text{cis-Pt(NH}_3\text{)_2Cl}_2 + 2 \text{AgNO}_3 \rightarrow \text{cis-Pt(NH}_3\text{)_2(H}_2\text{O)}_2(\text{NO}_3)_2 + 2 \text{AgCl} ]
In this reaction, silver nitrate acts as a reagent to replace the chloride ions in cisplatin with nitrate ions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diaquodiammineplatinum dinitrate undergoes various types of chemical reactions, including:
Substitution Reactions: The water molecules coordinated to the platinum center can be replaced by other ligands, such as chloride or other anions.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state.
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different platinum species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts (e.g., sodium chloride), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with chloride ions can yield cisplatin, while hydrolysis can produce various platinum hydroxide species .
Wissenschaftliche Forschungsanwendungen
Diaquodiammineplatinum dinitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, to understand its potential as a therapeutic agent.
Medicine: this compound is investigated for its anticancer properties, similar to cisplatin, and its potential use in chemotherapy.
Wirkmechanismus
The mechanism of action of diaquodiammineplatinum dinitrate involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved in this process are similar to those of cisplatin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin (cis-diamminedichloroplatinum(II)): A widely used chemotherapy drug with a similar structure but different ligands.
Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)): Another platinum-based chemotherapy drug with a different ligand structure.
Oxaliplatin (trans-l-diaminocyclohexane oxalato platinum(II)): A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Diaquodiammineplatinum dinitrate is unique due to its specific ligand arrangement and its ability to undergo various substitution reactions, making it a versatile precursor for the synthesis of other platinum-based compounds. Its interactions with biological molecules also make it a valuable compound for research in medicinal chemistry .
Eigenschaften
IUPAC Name |
azane;platinum(2+);dinitrate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.2H3N.2H2O.Pt/c2*2-1(3)4;;;;;/h;;2*1H3;2*1H2;/q2*-1;;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZIMFWOKSKHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O8Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929217 | |
| Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13601-02-0, 62714-59-4 | |
| Record name | Platinum(2+), diamminediaqua-, dinitrate (8CI,9C) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+), diamminediaqua-, (SP-4-1)-, dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062714594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)


![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)
![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)
![5-[[2-(4-Fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060856.png)
![Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate](/img/structure/B3060858.png)
![Methyl 5-[(phenylsulfonyl)methyl]-2-furoate](/img/structure/B3060859.png)

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid](/img/structure/B3060864.png)



